molecular formula C19H22N4O3S B2609979 5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941245-08-5

5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No. B2609979
CAS RN: 941245-08-5
M. Wt: 386.47
InChI Key: IAUCYEVCATVHBN-UHFFFAOYSA-N
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Description

5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has been extensively studied due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of oxazole compounds, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Neuropharmacological Applications

Compounds structurally related to "5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile" have been extensively studied for their potential in neuropharmacology, particularly focusing on their interactions with serotonin receptors, which play a crucial role in mood regulation and psychiatric disorders. For example, studies on WAY-100635, a compound with a piperidinyl component, highlight its utility in investigating serotonin (5-HT1A) receptor dynamics in the brain through positron emission tomography (PET) imaging. This has implications for understanding the pathophysiology of psychiatric conditions and the pharmacodynamics of serotonergic drugs (Osman et al., 1996), (Pike et al., 1996).

Oncological Applications

In oncology, derivatives of camptothecin, which share a structural resemblance with the given compound through their complex heterocyclic frameworks and potential for modification at the piperidine moiety, have been explored for their therapeutic potential. These studies have led to the development of novel treatments for a variety of cancers, highlighting the importance of structural modification for therapeutic efficacy and specificity. For instance, CPT-11 (Irinotecan), a topoisomerase I inhibitor, demonstrates the significance of such compounds in treating advanced cancers through its metabolite SN-38, which is responsible for its antitumor activity (Rowinsky et al., 1994).

Pharmacokinetic Applications

The pharmacokinetic properties of compounds with piperidine and related structures have been extensively investigated to optimize their therapeutic profile. Studies focusing on the metabolism, distribution, and excretion of these compounds help in understanding their behavior in the human body, leading to improved dosing regimens and reduced side effects. For example, the metabolism of L-735,524, a potent HIV-1 protease inhibitor, reveals the complexity of metabolic pathways and the importance of understanding these pathways for effective drug development (Balani et al., 1995).

properties

IUPAC Name

5-piperidin-1-yl-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c20-14-17-19(22-10-2-1-3-11-22)26-18(21-17)15-6-8-16(9-7-15)27(24,25)23-12-4-5-13-23/h6-9H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUCYEVCATVHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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